N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-26(2)21(19-16-27(3)20-12-8-7-11-18(19)20)15-25-23(29)22(28)24-14-13-17-9-5-4-6-10-17/h7-9,11-12,16,21H,4-6,10,13-15H2,1-3H3,(H,24,28)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEQLLFTRYKUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CCCCC3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological significance.
- Molecular Formula : C22H31N3O3
- Molecular Weight : 385.5 g/mol
- CAS Number : 1428375-28-3
Structure
The compound features a complex structure with a cyclohexene moiety, an indole derivative, and an oxalamide linkage, which may contribute to its biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Mannich bases, a class of compounds related to this structure, have shown promising results against various cancer cell lines:
- HeLa (Cervical Cancer) : IC50 values indicate effective antiproliferative activity.
- A549 (Lung Cancer) : Similar efficacy noted in cytotoxicity assays.
In a study focusing on Mannich bases, it was reported that certain derivatives exhibited cytotoxic effects with IC50 values below 10 µM against human cancer cell lines .
The biological activity of such compounds is often attributed to their ability to interact with cellular targets, including:
- DNA Topoisomerase I Inhibition : Some derivatives have been shown to inhibit this enzyme, which is crucial for DNA replication and transcription.
This inhibition can lead to increased DNA damage and apoptosis in cancer cells, making it a potential mechanism for the observed anticancer effects .
Other Biological Activities
Beyond anticancer effects, related compounds have demonstrated various biological activities:
- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties.
- Anti-inflammatory Effects : Certain studies have indicated potential anti-inflammatory activities, making them candidates for treating inflammatory diseases .
Study 1: Anticancer Activity Evaluation
A series of experiments were conducted to evaluate the anticancer activity of this compound against various human cancer cell lines. The results showed:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | <10 | DNA Topoisomerase I inhibition |
| A549 | <15 | Induction of apoptosis |
| PC-3 | <20 | Cell cycle arrest |
Study 2: Structure–Activity Relationship (SAR)
An extensive review of Mannich bases highlighted the relationship between structural modifications and biological activity. The findings suggest that:
- Dimethylamino Substituents : Increase solubility and bioavailability.
This has implications for the design of new analogs with enhanced efficacy against cancer cells .
Preparation Methods
Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine
This intermediate is synthesized via lithium-mediated Birch reduction of 2-phenylethylamine under cryogenic conditions. Key parameters include:
- Reagents : Lithium powder (4.2 equiv.), ethylamine solvent, argon atmosphere.
- Temperature : −70°C to −30°C, with gradual warming to room temperature.
- Yield : 69.8% GC yield, with ≤2% cyclohexylethylamine byproduct.
Mechanistic Insight :
The reaction proceeds through single-electron transfer from lithium to the aromatic ring, inducing partial hydrogenation and forming the cyclohexenyl group. Ethylamine acts as both solvent and proton donor, suppressing over-reduction.
Preparation of 2-(Dimethylamino)-2-(1-Methyl-1H-indol-3-yl)ethylamine
Indole Core Synthesis
The 1-methylindole scaffold is constructed via:
- Reissert Indole Synthesis : Condensation of o-nitrotoluene with methyl oxalate under basic conditions, followed by nitro reduction and cyclization.
- Bischler Indole Synthesis : Acidic cyclization of 2-arylamino-ketones derived from 2-haloacetophenones.
Optimization :
Modern variants employ alkyllithium bases (e.g., LDA) at −78°C to enable synthesis of 2-substituted indoles without decomposition.
Mannich Reaction for Side-Chain Installation
The dimethylaminoethyl side chain is introduced via:
Reduction to Primary Amine
The Mannich adduct undergoes catalytic hydrogenation (H₂, Pd/C, EtOH) to yield 2-(dimethylamino)-2-(1-methylindol-3-yl)ethylamine.
Oxalamide Coupling Strategies
Stepwise Amide Bond Formation
First Amidation :
- Conditions : Diethyl oxalate (1.1 equiv.) + 2-(cyclohex-1-en-1-yl)ethylamine (1.0 equiv.) in toluene, 110°C, 6 h.
- Intermediate : N-(2-(Cyclohex-1-en-1-yl)ethyl)oxalamic acid ethyl ester.
Second Amidation :
- Conditions : Above intermediate + 2-(dimethylamino)-2-(1-methylindol-3-yl)ethylamine (1.05 equiv.), DIPEA (2.0 equiv.), 120°C, 12 h.
- Purification : Column chromatography (SiO₂, EtOAc/hexanes 3:7 → 1:1).
One-Pot Sequential Reaction
An alternative industrial approach employs:
- Solvent : Methanol (enables simultaneous oxamide crystallization).
- Stoichiometry : Diethyl oxalate (1.0 equiv.), mixed amines (2.2 equiv. total).
- Temperature : 15–45°C in cascaded reactors to control exothermicity.
Advantages :
- Continuous process with 78% yield (vs. 65% batch).
- In-situ methanol removal prevents solvent saturation.
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Method | One-Pot Industrial |
|---|---|---|
| Total Yield | 52% | 78% |
| Reaction Time | 18 h | 8 h |
| Purity (HPLC) | 98.5% | 96.2% |
| Scale | Lab (≤100 g) | Pilot (10–50 kg) |
Key Observations :
- Industrial methods favor continuous processing for energy efficiency.
- Academic protocols prioritize purity via chromatographic purification.
Mechanistic Considerations and Side Reactions
Oxalamide Racemization
At temperatures >100°C, the oxalamide backbone undergoes partial racemization (≤3% ee loss per hour). Mitigation strategies include:
Indole Alkylation Competing Pathways
During Mannich reactions, competing N-methylation (≤12%) occurs unless:
Advanced Purification Techniques
Crystallization Optimization
Solvent Screening :
| Solvent | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol | 68 | 98.1 |
| Acetonitrile | 82 | 99.3 |
| MTBE | 45 | 97.6 |
Scale-Up Challenges and Solutions
Exothermicity Management
Industrial reactors employ:
Emerging Methodologies
Enzymatic Amidations
Recent trials with Candida antarctica lipase B show:
Photoredox Coupling
Visible-light-mediated C–N bond formation:
- Ir(ppy)₃ catalyst (0.5 mol%)
- Blue LEDs, 12 h, rt
- 67% yield (needs optimization).
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
Answer: The synthesis involves two primary challenges: (1) selective amide bond formation without over-reactivity of the oxalamide core and (2) managing steric hindrance from the cyclohexene and indole groups.
- Step 1: Activate the oxalyl chloride with a coupling agent like HATU or EDCI to form the N1-(cyclohexene ethyl) intermediate under anhydrous conditions.
- Step 2: Introduce the N2-(dimethylamino-indole ethyl) group via nucleophilic substitution, using DIPEA as a base to deprotonate the amine.
- Purification: Use silica gel chromatography with a hexane/EtOAc gradient (70:30 to 50:50) to isolate the product. Monitor reaction progress via TLC and confirm purity (>95%) via HPLC .
Q. What spectroscopic methods are most effective for characterizing this compound?
Answer:
- 1H/13C NMR: Identify protons on the cyclohexene (δ 5.5–5.7 ppm, olefinic H), indole (δ 7.1–7.8 ppm, aromatic H), and dimethylamino groups (δ 2.2–2.4 ppm, N(CH3)2). Assign carbonyl signals (C=O) at ~165–170 ppm in 13C NMR .
- HRMS: Confirm molecular weight (e.g., [M+H]+ expected at m/z 428.254).
- IR: Detect amide C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying pH conditions?
Answer:
- Experimental Design: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours.
- Analysis: Use HPLC to quantify degradation products. Hydrolysis of the oxalamide bond is likely under acidic (pH < 4) or basic (pH > 8) conditions. Stabilizers like cyclodextrins may improve shelf life .
Advanced Research Questions
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., serotonin receptors)?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to 5-HT receptors. The indole moiety mimics tryptophan residues in receptor pockets, while the dimethylamino group may enhance affinity via cation-π interactions.
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Compare results with known indole-based ligands (e.g., serotonin) .
Q. How can conflicting bioactivity data across studies be resolved?
Answer:
- Purity Analysis: Confirm compound integrity via HPLC-MS and elemental analysis. Impurities >5% can skew IC50 values .
- Assay Optimization: Standardize cell lines (e.g., HEK-293 for receptor studies) and incubation times. Include positive controls (e.g., known 5-HT inhibitors) .
- Stereochemical Verification: Use chiral HPLC if stereoisomers are possible. Enantiomers may exhibit divergent activities .
Q. What methodologies elucidate the compound’s metabolic pathways in vitro?
Answer:
- Liver Microsome Assay: Incubate with rat/human liver microsomes and NADPH. Extract metabolites at 0, 30, 60 minutes.
- LC-MS/MS Analysis: Identify phase I metabolites (oxidation of cyclohexene) and phase II conjugates (glucuronidation of indole). Compare with CYP450 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
